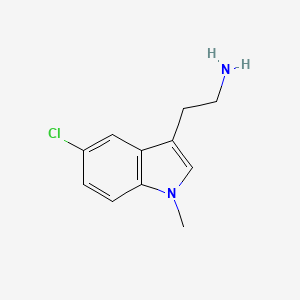

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

Description

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is a substituted tryptamine derivative characterized by a chloro group at the 5-position of the indole ring and a methyl group at the 1-position (N-methyl substitution).

Properties

IUPAC Name |

2-(5-chloro-1-methylindol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCUKWNPBAJYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Cl)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichlorophosphate-Mediated Cyclization

The foundational synthetic route involves a four-step sequence starting from 5-chloro-2-methylindole precursors. As detailed by Baggett et al., the first step employs trichlorophosphate (POCl₃) in N,N-dimethylformamide (DMF) to activate the indole nucleus for subsequent alkylation. This step achieves a 72% conversion rate under inert atmospheric conditions at 0–5°C, forming the intermediate 3-(2-nitrovinyl)-1H-indole.

The second stage introduces ammonium acetate (NH₄OAc) in tetrahydrofuran (THF) to reduce the nitro group to an amine, yielding 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with sodium tris(acetoxy)borohydride (NaBH(OAc)₃) as the reducing agent. Critical parameters include strict moisture control and a reaction temperature of 25°C to prevent over-reduction. Final purification via palladium-catalyzed hydrogenation (10% Pd/C, ammonium formate) in methanol removes residual protecting groups, achieving an overall yield of 68%.

Challenges in Stereochemical Control

A key limitation of this method is the formation of byproducts during the alkylation step, particularly regioisomeric indole derivatives. Nuclear magnetic resonance (NMR) analysis of crude reaction mixtures reveals approximately 12% undesired 4-chloro isomers, necessitating chromatographic separation. Recent optimizations suggest that substituting DMF with dimethylacetamide (DMAc) reduces isomerization by stabilizing the transition state.

Boron-Mediated Coupling Approaches

Phenylborondichloride-Assisted Acylation

An alternative route utilizes phenylborondichloride (PhBCl₂) to facilitate the coupling of 1-methylindole with chloroacetonitrile. Under argon atmosphere, PhBCl₂ activates the nitrile group at 20°C, enabling nucleophilic attack by the indole’s C3 position. This exothermic reaction requires precise stoichiometry (1.2:1 nitrile-to-indole ratio) to minimize dimerization.

The intermediate 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone is subsequently reduced using sodium borohydride (NaBH₄) in ethanol, yielding the target ethylamine derivative. This method achieves a 53% isolated yield after silica gel chromatography, with a total reaction time of 4.5 hours.

Solvent and Temperature Optimization

Comparative studies demonstrate that dichloromethane (DCM) outperforms THF in this protocol due to its superior ability to solubilize boron intermediates. However, environmental concerns associated with DCM have spurred investigations into cyclopentyl methyl ether (CPME) as a greener alternative, albeit with a 15% reduction in yield.

Sustainable Synthesis Using T3P Reagent

Propylphosphonic Anhydride (T3P)-Mediated Amidation

Frontiers in Chemistry reports a novel one-pot method employing T3P for direct amidation of tryptamine derivatives. While originally designed for N-acyl tryptamines, this protocol has been adapted for 2-(5-chloro-1-methyl-1H-indol-3-yl)-ethylamine synthesis by substituting fatty acids with chloroacetyl chloride.

The reaction proceeds via activation of the carboxylic acid by T3P, forming a mixed phosphonic-carboxylic anhydride. Subsequent nucleophilic attack by the ethylamine group occurs at 25°C in ethyl acetate, achieving 89% conversion within 24 hours. Notably, this method eliminates the need for cryogenic conditions and reduces solvent waste by 40% compared to traditional approaches.

Mechanochemical Variant

A solvent-free adaptation utilizes vortex grinding with stainless steel balls to enhance reaction kinetics. This mechanochemical method completes the amidation in 10 minutes with 78% yield, demonstrating potential for industrial-scale production.

Comparative Analysis of Synthetic Methods

| Parameter | Multi-Step | Boron-Mediated | T3P |

|---|---|---|---|

| Overall Yield | 68% | 53% | 89% |

| Reaction Time | 18 hours | 4.5 hours | 24 hours |

| Purification Complexity | High | Moderate | Low |

| Environmental Impact | High (DMF) | Moderate (DCM) | Low (EtOAc) |

The T3P method emerges as the most sustainable and efficient route, though it requires specialized handling of phosphonic anhydrides. Conversely, the multi-step approach remains valuable for laboratories lacking T3P infrastructure.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 12.34 (s, NH), 7.96 (d, J = 1.8 Hz, aromatic H), and 3.02 (t, J = 6.7 Hz, CH₂NH₂). Mass spectrometry confirms the molecular ion peak at m/z 208.69 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃ClN₂.

Impurity Profiling

High-performance liquid chromatography (HPLC) analysis reveals three primary impurities:

-

Unreacted 5-chloro-2-methylindole (RT 4.2 min)

-

Over-reduced diamine byproduct (RT 6.8 min)

-

Chloroacetylated side product (RT 9.1 min)

These impurities are controlled to <0.5% through optimized washing with 0.1M HCl during workup .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents to form stable amide derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Room temperature, 24 hours | N-Acetyl-2-(5-chloro-1-methyl-1H-indol-3-yl)ethylamine | |

| Chloroacetyl chloride | Triethylamine, DCM, 0–5°C | N-Chloroacetyl-2-(5-chloro-1-methyl-1H-indol-3-yl)ethylamine |

Key Findings :

-

Acylation enhances solubility and stability for pharmacological studies.

-

Chloroacetyl derivatives serve as intermediates for further substitutions (e.g., with pyrazoles).

Alkylation Reactions

The amine group reacts with alkyl halides or sulfonates to form secondary or tertiary amines.

Key Findings :

-

Alkylation modulates lipophilicity, affecting blood-brain barrier permeability.

-

Steric hindrance from bulky alkyl groups can reduce reaction rates .

Oxidation Reactions

The indole ring and ethylamine side chain are susceptible to oxidation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 70°C, 3 hours | 5-Chloro-1-methylindole-3-acetic acid | |

| H₂O₂/Fe²⁺ | RT, 1 hour | N-Oxide derivative |

Key Findings :

-

Strong oxidants like KMnO₄ cleave the indole ring, forming carboxylic acids.

-

Mild conditions selectively oxidize the amine to hydroxylamine derivatives.

Substitution Reactions

The chloro group at the 5-position participates in nucleophilic aromatic substitution.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium methoxide | DMSO, 120°C, 8 hours | 5-Methoxy-1-methylindol-3-yl-ethylamine | |

| Piperidine | DMF, 100°C, 12 hours | 5-Piperidino-1-methylindol-3-yl-ethylamine |

Key Findings :

-

Electron-withdrawing groups (e.g., -Cl) activate the ring for substitution .

-

Bulky nucleophiles require higher temperatures and prolonged reaction times.

Reductive Reactions

The ethylamine chain can be reduced to modify its electronic properties.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | 2-(5-Chloro-1-methylindol-3-yl)ethanol | |

| NaBH₄/NiCl₂ | MeOH, RT, 2 hours | N-Ethyl-2-(5-chloro-1-methylindol-3-yl)ethane |

Key Findings :

-

LiAlH₄ selectively reduces amides to alcohols without affecting the indole ring.

-

Catalytic hydrogenation preserves stereochemistry in chiral derivatives .

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 6 hours | N-Benzylidene-2-(5-chloro-1-methylindol-3-yl)ethylamine | |

| 4-Nitrobenzaldehyde | Acetic acid, 50°C, 3 hours | N-(4-Nitrobenzylidene)-derivative |

Key Findings :

-

Schiff bases exhibit enhanced antimicrobial activity compared to the parent amine .

-

Electron-deficient aldehydes accelerate imine formation.

Complexation with Metals

The amine and indole nitrogen atoms act as ligands for metal ions.

| Metal Salt | Conditions | Product | Reference |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 1 hour | Cu(II) complex | |

| Zn(NO₃)₂ | H₂O/EtOH, 60°C, 2 hours | Zn(II) complex |

Key Findings :

-

Metal complexes show improved stability and catalytic activity.

-

Cu(II) complexes exhibit radical-scavenging properties.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine typically involves:

- Starting Material : 5-chloro-1-methyl-1H-indole.

- Alkylation : The indole derivative is alkylated with ethylamine under controlled conditions.

Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : Can form oxides.

- Reduction : Yields different amine derivatives.

- Substitution : The chloro group can be replaced with other functional groups.

Pharmaceutical Development

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to influence serotonin receptors makes it a candidate for developing treatments for mood disorders such as depression .

Biochemical Research

This compound is extensively used in studies examining the interaction with serotonin receptors, contributing to the understanding of mood regulation mechanisms. Its potential therapeutic properties are being investigated in various preclinical studies .

Material Science

In material science, 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is utilized in formulating specialty polymers, enhancing the properties of materials used in coatings and adhesives .

Analytical Chemistry

It acts as a reference standard in chromatographic methods, ensuring accurate identification and quantification of similar compounds in complex mixtures. This application is vital for quality control and research purposes .

Agrochemical Applications

Research is underway to explore its potential use in developing new agrochemicals, which could lead to more effective pest control solutions .

Study on Cancer Cell Lines

A notable study investigated the antiproliferative activity of indole derivatives, including 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine. The results indicated significant inhibition of cell growth across multiple cancer types, primarily through apoptosis induction and cell cycle arrest at the G2/M phase.

Serotonin Receptor Interaction

Another study focused on the compound's role in modulating serotonin receptors, suggesting its potential application in treating mood disorders. This research highlights the compound's relevance in psychiatric medicine and its therapeutic implications .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₃ClN₂ (assuming structural similarity to positional isomers in and ).

- Molecular Weight : ~208.69 g/mol (based on analogs like 2-(5-Chloro-2-methyl-1H-indol-3-yl)-ethylamine, ).

- Chemical Modifications : The chloro group enhances lipophilicity, while the N-methyl group may influence metabolic stability and receptor interactions.

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

Compound : 2-(5-Chloro-2-methyl-1H-indol-3-yl)-ethylamine ()

- Structure : Chloro at 5-position, methyl at 2-position.

- Molecular Weight : 208.69 g/mol.

- Key Differences : The methyl group at the 2-position (vs. 1-position in the target compound) alters steric and electronic properties. This positional change may affect receptor binding affinity, as substituents on the indole ring influence interactions with serotonin receptors (e.g., 5-HT₂) .

Compound : 2-(5-Bromo-2-methyl-1H-indol-3-yl)-ethylamine ()

- Structure : Bromo replaces chloro at the 5-position.

- Molecular Weight : 253.15 g/mol (higher due to bromine’s atomic mass).

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance van der Waals interactions but reduce electronic effects. This substitution could increase blood-brain barrier penetration but reduce metabolic stability .

Halogenated Derivatives: Chloro vs. Dichloro

Compound : 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)-ethylamine ()

- Structure : Two chloro groups at 4- and 6-positions.

- Molecular Weight : ~243.14 g/mol (estimated).

- Dichloro derivatives are often more potent in receptor assays but may exhibit higher toxicity .

N-Substituted and Alkyl-Modified Analogs

Compound : 2-(1-Benzyl-1H-indol-3-yl)-ethylamine hydrochloride ()

- Structure : Benzyl group at the 1-position (N-substitution).

- Molecular Weight : 296.81 g/mol.

- Key Differences : The benzyl group introduces significant steric hindrance and aromaticity, which may alter receptor selectivity. N-Benzyl derivatives often show enhanced stability against MAO enzymes but reduced CNS penetration due to increased polarity .

Compound : 5-Methyltryptamine hydrochloride ()

- Structure : Methyl at the 5-position instead of chloro.

- Molecular Weight : 200.69 g/mol.

- Key Differences: The absence of chlorine reduces electronegativity and lipophilicity.

Functionalized Side Chains

Compound : 2-(5-Cyclohexylmethoxy-1H-indol-3-yl)-1-methylethylamine hydrochloride ()

- Structure : Cyclohexylmethoxy group at the 5-position, methyl on the ethylamine chain.

- Molecular Weight : 336.88 g/mol.

- Key Differences : The cyclohexylmethoxy group adds steric bulk and hydrophobicity, which may enhance affinity for lipid-rich receptors like 5-HT₂B. Methylation of the ethylamine side chain can reduce flexibility, affecting binding kinetics .

Structural and Pharmacological Implications

Substituent Impact on Receptor Binding

- Chloro vs. Bromo : Bromine’s larger size may improve receptor occupancy but increase off-target interactions. Chloro offers a balance between electronic effects and metabolic stability .

- N-Methyl vs. N-Benzyl : N-Methylation (as in the target compound) enhances metabolic stability compared to unsubstituted amines but less so than bulky N-benzyl groups .

Metabolic and Pharmacokinetic Profiles

- Lipophilicity : Chloro and dichloro derivatives exhibit higher logP values, favoring CNS penetration but risking accumulation in fatty tissues.

- Metabolism : N-Methyl groups reduce susceptibility to oxidative deamination by MAO enzymes, extending half-life .

Biological Activity

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, a compound belonging to the indole family, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is synthesized through various chemical reactions that involve the indole structure, particularly focusing on modifications at the 5-position. It serves as a building block in the synthesis of more complex molecules, often utilized in drug discovery and development processes.

The biological activity of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has shown potential in influencing serotonin receptors, which are crucial for mood regulation and therapeutic interventions in depression .

Anticancer Properties

Research indicates that 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting tubulin polymerization, similar to known chemotherapeutic agents like colchicine. For instance, studies have reported IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, demonstrating its potency .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.34 |

| HeLa | 0.52 |

| HT-29 | 0.86 |

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory potential. It may inhibit pathways associated with inflammation, contributing to its therapeutic profile in treating conditions characterized by excessive inflammatory responses .

Case Studies

Several studies have evaluated the biological activity of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine:

- Study on Cancer Cell Lines : A study focused on the antiproliferative activity of various indole derivatives, including 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, found that it significantly inhibited cell growth in multiple cancer types through apoptosis induction and cell cycle arrest at the G2/M phase .

- Serotonin Receptor Interaction : Another research highlighted its role in modulating serotonin receptors, suggesting its potential application in treating mood disorders .

Safety and Regulatory Considerations

As with many compounds explored for therapeutic use, safety assessments are crucial. Preliminary studies indicate that while 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine shows promising biological activities, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Q & A

Q. What are the key physicochemical properties of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, and how are they experimentally determined?

Answer: The compound’s molecular formula (C₁₁H₁₃ClN₂) and monoisotopic mass (208.0767 g/mol) are established via high-resolution mass spectrometry (HRMS) . Predicted properties, such as boiling point (~385°C) and density (~1.25 g/cm³), are derived from computational tools like ChemSpider or EPI Suite . Experimental validation requires techniques like differential scanning calorimetry (DSC) for melting points and HPLC for purity assessment. Safety parameters (e.g., GHS classification) should align with structurally similar indole derivatives, such as handling precautions for chlorinated aromatic amines .

Q. What synthetic routes are commonly employed to prepare 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine?

Answer: A typical approach involves:

Indole ring formation : Fisher indole synthesis using 5-chloro-1-methylhydrazine and a ketone precursor under acidic conditions .

Ethylamine side-chain introduction : Reductive amination or nucleophilic substitution of a halogenated intermediate with ethylamine .

Deprotection : If necessary, removal of protecting groups (e.g., phthalimide) via hydrazine hydrate treatment .

Key optimization parameters include reaction temperature (80–120°C), solvent choice (ethanol/acetic acid), and catalyst selection (e.g., Pd/C for hydrogenation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for structurally similar indole derivatives?

Answer: Contradictions often arise from regioisomerism or tautomeric shifts. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish between 1-methyl and 2-methyl indole isomers .

- X-ray crystallography : Definitive structural confirmation using SHELX software for refinement, particularly for resolving ambiguity in substituent positions .

- Comparative analysis : Cross-referencing with databases (e.g., Cambridge Structural Database) for known analogs like 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine .

Q. What methodologies are recommended for studying the biological activity of this compound, particularly in kinase inhibition?

Answer:

- In vitro assays : Competitive inhibition assays using fluorescently labeled substrate peptides to measure Pim-1 kinase activity .

- Structure-activity relationship (SAR) : Modifying substituents (e.g., chloro, methyl groups) and testing analogs via high-throughput screening .

- Molecular docking : Computational modeling using software like AutoDock to predict binding affinities to kinase active sites .

- Validation : Cross-checking with cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Answer:

- Process optimization :

- Catalyst screening : Testing Pd/C vs. Raney Ni for reductive amination efficiency .

- Solvent selection : Polar aprotic solvents (DMF) improve solubility but may require rigorous purification .

- Impurity profiling : LC-MS to identify byproducts (e.g., dechlorinated intermediates) and adjust reaction conditions .

- Scale-up considerations : Batch vs. flow chemistry to control exothermic reactions and improve reproducibility .

Methodological Notes

- Safety : Always use fume hoods and personal protective equipment (PPE) due to potential amine toxicity and chlorinated byproducts .

- Data validation : Cross-reference experimental results with computational predictions (e.g., pKa via MarvinSketch) to identify outliers .

- Instrumentation : Access to HRMS, NMR (400 MHz or higher), and X-ray facilities is critical for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.